molecular formula C20H13ClN2O4 B2487719 N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide CAS No. 887896-11-9

N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2487719
M. Wt: 380.78
InChI Key: NWCPEDABRFKUFO-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide" belongs to a class of chemicals that have been explored for their potential in various scientific fields. Although specific information on this compound is limited, related substances have been studied for their synthesis methods, molecular structures, and properties.

Synthesis Analysis

The synthesis of related benzofuran derivatives involves complex chemical reactions, including oxidation and cycloaddition processes. For instance, the synthesis of similar compounds has been achieved by the oxidation of sulfanyl-benzofurans or by employing cascade formal [3 + 2] cycloaddition reactions catalyzed by In(OTf)3 to produce naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity (Xia & Lee, 2014).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of benzene and furan rings. These structures have been analyzed using techniques like X-ray crystallography, revealing specific bond angles, dihedral angles, and interactions such as π–π and C—H⋯π interactions, which contribute to the stability of the crystal structure (Choi et al., 2008).

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, including domino strategies for synthesis, photochemical routes for substitution, and reactions with active methylene compounds. These reactions allow for the functionalization and diversification of the benzofuran core, leading to compounds with potential biological activities (Ma et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzofuro- and Benzothieno-Phenanthridones : N-(p-chlorophenyl) carboxamides, including similar compounds to the one , were synthesized and exposed to UV oxidative irradiation, leading to the formation of benzo[d]-furo[3, 2-f] phenanthridin-10 (9H)-one and benzo[d]-thieno[3, 2-f] phenanthridin-10 (9H)-one. This highlights the compound's potential in photochemical reactions and synthesis of novel organic compounds (Karminski-Zamola & Bajić, 1989).

  • Formation of 2-substituted Benzo[b]furans : A study demonstrated the synthesis of 2-substituted benzo[b]furans via a photochemical reaction, highlighting the potential use of related compounds in the creation of benzo[b]furans, which have various applications in organic chemistry (Protti, Fagnoni & Albini, 2012).

Biological Activity

  • Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives : A series of 5-arylfuran-2-carboxamide derivatives, structurally related to the compound , were synthesized and evaluated as urotensin-II receptor antagonists. This study showcases the potential of similar compounds in the development of new drugs targeting specific receptors (Lim et al., 2019).

  • Inhibitory Activities of Benzofuran Hydroxamic Acids : Research on 2-substituted benzofuran hydroxyamic acids, similar to the compound , showed potent inhibitory activity against 5-lipoxygenase. This indicates the potential of related compounds in the development of inhibitors for specific enzymes (Ohemeng et al., 1994).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and reactivity.


Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

N-(4-chlorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-12-7-9-13(10-8-12)22-20(25)18-17(14-4-1-2-5-15(14)27-18)23-19(24)16-6-3-11-26-16/h1-11H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPEDABRFKUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

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